molecular formula C9H8N4O B1450782 2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol CAS No. 24829-12-7

2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol

Cat. No. B1450782
CAS RN: 24829-12-7
M. Wt: 188.19 g/mol
InChI Key: BKYHBHVZLQLDIP-BJMVGYQFSA-N
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Description

2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol is a chemical compound that is widely used in scientific research. It is a versatile compound that has applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids through hydrogen bonding and pi-stacking interactions. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and carbonic anhydrase, which are involved in inflammation and cancer.

Biochemical And Physiological Effects

2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. The compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, it has been shown to have anti-microbial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol in lab experiments include its easy synthesis, high stability, and versatile applications. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol. One direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to explore its applications in material science, such as in the synthesis of metal-organic frameworks. Furthermore, the compound could be modified to improve its solubility and reduce its toxicity, leading to more effective applications in various fields.
In conclusion, 2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol is a versatile compound that has various applications in scientific research. Its easy synthesis, stability, and versatile applications make it a valuable tool for researchers in various fields. Further research on this compound could lead to new discoveries and applications in the future.

Scientific Research Applications

2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol has a wide range of applications in scientific research. It is used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have applications in catalysis, drug design, and material science. The compound is also used in medicinal chemistry, where it has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties.

properties

IUPAC Name

2-[(E)-1H-1,2,4-triazol-5-yliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c14-8-4-2-1-3-7(8)5-10-9-11-6-12-13-9/h1-6,14H,(H,11,12,13)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYHBHVZLQLDIP-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=NC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=NC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422847
Record name T0500-0288
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol

CAS RN

24829-12-7
Record name NSC59380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name T0500-0288
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1H-(1,2,4)TRIAZOL-3-YLIMINO)-METHYL)-PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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